molecular formula C26H25NO4 B2403701 Fmoc-|A-Me-homoPhe-OH CAS No. 1693866-72-6

Fmoc-|A-Me-homoPhe-OH

Cat. No.: B2403701
CAS No.: 1693866-72-6
M. Wt: 415.489
InChI Key: PGQQMJOGEHZTQM-UHFFFAOYSA-N
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Description

The compound Fmoc-|A-Me-homoPhe-OH is a derivative of phenylalanine, specifically a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. It is used extensively in peptide synthesis due to its stability and ease of removal under basic conditions. The Fmoc group serves as a temporary protecting group for the amino group, facilitating the stepwise construction of peptides.

Future Directions

The future directions of “Fmoc-|A-Me-homoPhe-OH” research could involve further exploration of its synthesis process and potential applications . The development of DNA-encoded chemical libraries (DECLs) of peptides is one promising area of research .

Mechanism of Action

Target of Action

Fmoc-|A-Me-homoPhe-OH, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid or Fmoc-a-methyl-L-homophenylalanine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are being used in the synthesis of peptides .

Mode of Action

The Fmoc group acts as a protective group for the amino groups during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids during the synthesis process .

Biochemical Pathways

The key biochemical pathway involved is the peptide synthesis pathway. In solid-phase peptide synthesis (SPPS), the Fmoc group is used as a temporary protecting group for the amine at the N-terminus . This allows for the sequential addition of amino acids to the growing peptide chain .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the final peptide product. It’s worth noting that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .

Result of Action

The result of the action of this compound is the successful synthesis of a peptide with the desired sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order and that unwanted side reactions are minimized .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. For instance, the Fmoc group is sensitive to basic conditions, which are used to remove the group when it is no longer needed .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

    Substitution Reactions: The amino group of the deprotected amino acid can undergo various substitution reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Major Products:

    Peptides: The primary products formed are peptides, which are chains of amino acids linked by peptide bonds.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQMJOGEHZTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693866-72-6
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
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